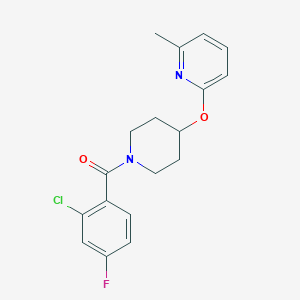
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide is a synthetic organic compound It is characterized by the presence of a formyl group, a hydroxyl group, and a methoxybutyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a substituted benzene derivative.
Formylation: Introduce the formyl group via a formylation reaction, such as the Vilsmeier-Haack reaction.
Hydroxylation: Introduce the hydroxyl group using a hydroxylation reaction, possibly through electrophilic aromatic substitution.
Amidation: Attach the N-(4-methoxybutyl)-N,5-dimethyl group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions could target the formyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
- The presence of both formyl and hydroxyl groups on the benzamide core may confer unique reactivity and potential biological activity compared to other benzamide derivatives.
Propiedades
IUPAC Name |
3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNDCEVLANTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2795260.png)
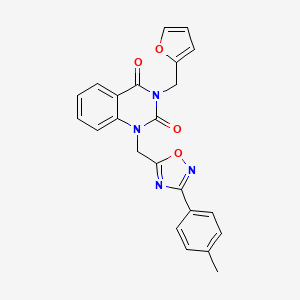
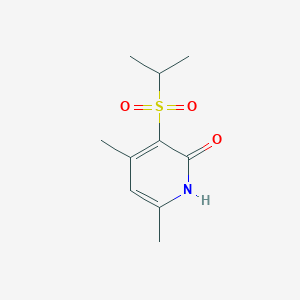
![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)
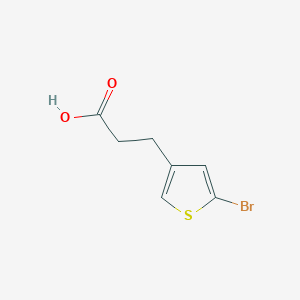
![8-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2795269.png)
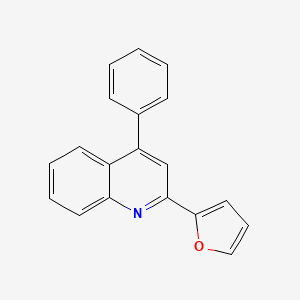
![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)
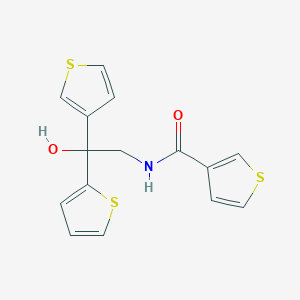

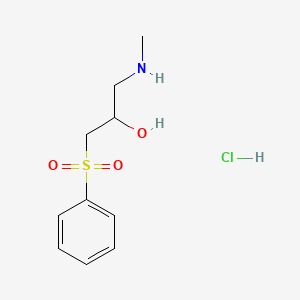
![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)
![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)
